molecular formula C9H6F3N3O B2461646 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 80240-41-1

4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2461646
CAS No.: 80240-41-1
M. Wt: 229.162
InChI Key: VSMRCJLLCFCSNL-UHFFFAOYSA-N
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Description

The compound “4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry . The trifluoromethyl group attached to the phenyl ring can potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a phenyl ring with a trifluoromethyl (-CF3) group. The presence of the trifluoromethyl group can significantly influence the compound’s electronic properties .


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would largely depend on the substitution pattern and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and permeability .

Scientific Research Applications

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis methods. Özil et al. (2010) synthesized novel 4-amino- or 4-aryl-substituted derivatives of this compound using microwave irradiation. This method also involved potentiometric titration in nonaqueous solvents like isopropanol, tert-butanol, acetonitrile, and N,N-dimethylformamide, indicating its versatility in synthetic organic chemistry (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Synthesis and Characterization

Various derivatives of the compound have been synthesized and characterized for their structural and chemical properties. Ustabaş et al. (2020) synthesized a derivative, characterizing it using NMR and IR spectroscopy and examining its antimicrobial activity. This indicates the compound's potential in developing biologically active molecules (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Pharmaceutical Applications

The compound and its derivatives have been studied for various pharmaceutical applications. For instance, Cao et al. (2013) synthesized a series of derivatives and evaluated their anticonvulsant activities in mice. This study demonstrated that certain derivatives possess significant anticonvulsant properties, highlighting the compound's relevance in medicinal chemistry (Cao, Deng, Shu, Wang, & Quan, 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many triazole derivatives exhibit biological activity and are used as therapeutic agents. They can interact with various enzymes and receptors in the body .

Future Directions

Triazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research could explore the biological activity of this compound and its potential applications in medicinal chemistry .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7(4-6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMRCJLLCFCSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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